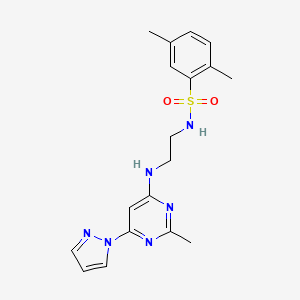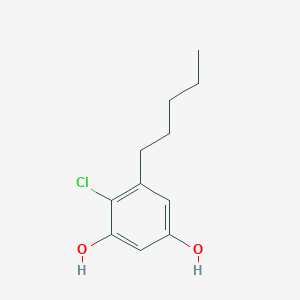![molecular formula C17H16N2O3S2 B2754141 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate CAS No. 1396708-86-3](/img/structure/B2754141.png)
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate” is a complex organic molecule that contains several functional groups, including a methoxy group, a benzo[d]thiazol-2-yl group, an azetidin-3-yl group, and a thiophen-2-yl group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine ring, a four-membered cyclic amine, could introduce strain into the molecule, potentially making it more reactive .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might be susceptible to demethylation under acidic conditions, while the azetidine ring might undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación
Synthesis of Beta-Lactam Antibiotics
The synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids demonstrates the utility of azetidinones in creating new classes of beta-lactam antibiotics. These compounds, including derivatives of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate, show significant antimicrobial activity predominantly against Gram-negative bacteria. This research underlines the potential of such compounds in the development of novel antibiotics addressing resistant bacterial strains (Woulfe & Miller, 1985).
Anticancer and Antimicrobial Agents
The structure-biological activity relationship of 1,3,4-trisubstituted 2-azetidinones was studied, revealing their anticancer effect against a wide range of cancer cell cultures. These findings underscore the compound's potential as a versatile scaffold for developing new anticancer therapies. Moreover, the synthesis approach offers insights into the relationship between chemical structure and biological activity, paving the way for the design of more effective therapeutic agents (Veinberg et al., 2003).
Development of Antidiabetic Drugs
A series of iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as aldose reductase inhibitors, a key target in the management of diabetic complications. This research highlights the potential of such compounds in the development of new antidiabetic drugs, offering a promising approach to treating this chronic condition. The study's findings contribute valuable knowledge to the field of medicinal chemistry, particularly in the quest for more effective treatments for diabetes-related complications (Ali et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The affected pathway is the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of inflammatory mediators such as prostaglandins and thromboxanes .
Pharmacokinetics
It’s known that the compound has shown significant anti-inflammatory activity, suggesting good bioavailability .
Result of Action
The molecular effect of the compound’s action is the inhibition of COX enzymes, leading to a decrease in the production of inflammatory mediators . On a cellular level, this results in a reduction of inflammation, as these mediators are responsible for promoting inflammatory responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can affect its absorption and distribution within the body . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-thiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-13-5-2-6-14-16(13)18-17(24-14)19-9-11(10-19)22-15(20)8-12-4-3-7-23-12/h2-7,11H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRCVLXOSIKSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2754058.png)
amine](/img/structure/B2754059.png)


![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(4-methoxyphenyl)methanol](/img/structure/B2754064.png)
![2-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2754065.png)
![5-benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2754066.png)
![1-[(4-Bromophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2754068.png)

![2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide](/img/structure/B2754070.png)
![3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754072.png)

![Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2754078.png)

